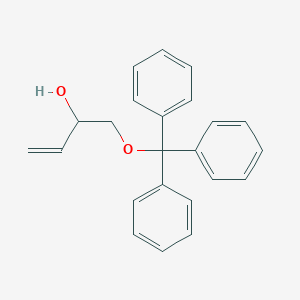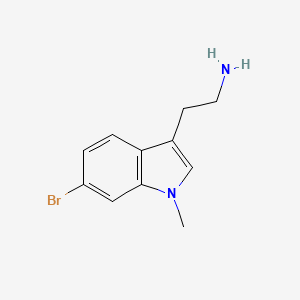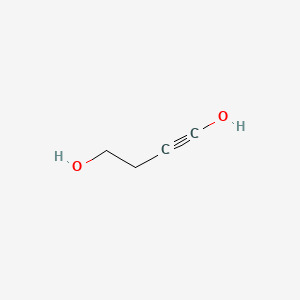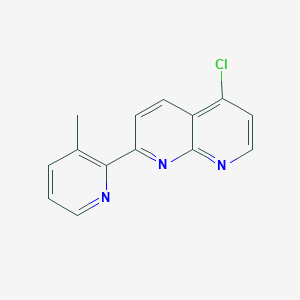
1-(TRITYLOXY)-3-BUTEN-2-OL
描述
1-(TRITYLOXY)-3-BUTEN-2-OL is an organic compound characterized by its unique structure, which includes a trityl group attached to a butenol backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(TRITYLOXY)-3-BUTEN-2-OL typically involves the reaction of trityl chloride with 3-buten-2-ol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. The general reaction scheme is as follows:
Trityl chloride+3-buten-2-ol→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions: 1-(TRITYLOXY)-3-BUTEN-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the butenol moiety can be reduced to form a saturated alcohol.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like NaBH4 (Sodium borohydride) are employed.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products:
Oxidation: Formation of trityl-protected aldehydes or ketones.
Reduction: Formation of trityl-protected saturated alcohols.
Substitution: Formation of various trityl-substituted derivatives.
科学研究应用
1-(TRITYLOXY)-3-BUTEN-2-OL finds applications in several scientific research areas:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1-(TRITYLOXY)-3-BUTEN-2-OL exerts its effects involves the interaction of the trityl group with various molecular targets. The trityl group provides steric protection, preventing unwanted side reactions during chemical synthesis. The butenol moiety can participate in various chemical transformations, making the compound versatile in synthetic applications.
相似化合物的比较
1-(TRITYLOXY)-2-BUTANOL: Similar structure but with a different position of the hydroxyl group.
1-(TRITYLOXY)-3-PENTEN-2-OL: Similar structure but with an extended carbon chain.
Uniqueness: 1-(TRITYLOXY)-3-BUTEN-2-OL is unique due to its specific combination of the trityl group and the butenol backbone, which provides distinct reactivity and protection properties compared to other similar compounds.
属性
CAS 编号 |
89543-83-9 |
|---|---|
分子式 |
C23H22O2 |
分子量 |
330.4 g/mol |
IUPAC 名称 |
1-trityloxybut-3-en-2-ol |
InChI |
InChI=1S/C23H22O2/c1-2-22(24)18-25-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-17,22,24H,1,18H2 |
InChI 键 |
BXJGLPROAVAGKO-UHFFFAOYSA-N |
规范 SMILES |
C=CC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-Bromo-3-(4-methoxybenzyl)-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B8721104.png)





![Tert-butyl 4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxylate](/img/structure/B8721135.png)

![Ethyl 6-(2-cyanoethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8721152.png)
